molecular formula C5H8N4O2S B12360694 3-Pyridinesulfonamide,4-hydrazino-(9CI)

3-Pyridinesulfonamide,4-hydrazino-(9CI)

Cat. No.: B12360694
M. Wt: 188.21 g/mol
InChI Key: XNXDZYQCLZVRKK-RUDMXATFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydrazinylpyridine-3-sulfonamide can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine . Another method includes the reduction of the corresponding diazonium salts . These methods typically require specific reaction conditions, such as controlled temperatures and the use of appropriate solvents.

Industrial Production Methods

Industrial production of 4-hydrazinylpyridine-3-sulfonamide often involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and Amadis Chemical offer custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. . This mechanism makes them effective antibacterial agents.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-hydrazinylpyridine-3-sulfonamide include:

    4-Hydrazinylpyridine: A simpler hydrazine derivative of pyridine.

    Pyridine-3-sulfonamide: Lacks the hydrazine group but retains the sulfonamide functionality.

    4-Aminopyridine-3-sulfonamide: Contains an amino group instead of a hydrazine group.

Uniqueness

4-Hydrazinylpyridine-3-sulfonamide is unique due to its combination of hydrazine and sulfonamide functionalities, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H8N4O2S

Molecular Weight

188.21 g/mol

IUPAC Name

(4E)-4-hydrazinylidene-3H-pyridine-3-sulfonamide

InChI

InChI=1S/C5H8N4O2S/c6-9-4-1-2-8-3-5(4)12(7,10)11/h1-3,5H,6H2,(H2,7,10,11)/b9-4+

InChI Key

XNXDZYQCLZVRKK-RUDMXATFSA-N

Isomeric SMILES

C\1=CN=CC(/C1=N/N)S(=O)(=O)N

Canonical SMILES

C1=CN=CC(C1=NN)S(=O)(=O)N

Origin of Product

United States

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